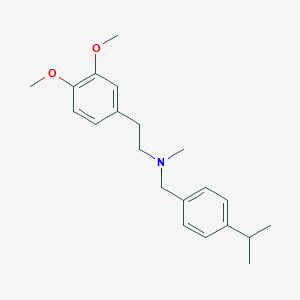

2-(3,4-dimethoxyphenyl)-N-(4-isopropylbenzyl)-N-methylethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-dimethoxyphenyl)-N-(4-isopropylbenzyl)-N-methylethanamine, commonly known as DMBA, is a synthetic compound that belongs to the class of phenethylamines. It is a potent psychostimulant and has been the subject of extensive scientific research due to its potential applications in various fields.

作用機序

DMBA acts as a potent psychostimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations. The increased levels of these neurotransmitters result in enhanced cognitive function, improved mood, and increased energy levels.

Biochemical and Physiological Effects:

DMBA has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to increased metabolism and energy expenditure. It also enhances cognitive function, improves mood, and increases motivation and focus. DMBA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

実験室実験の利点と制限

DMBA has several advantages as a research tool. It is a potent psychostimulant, which makes it useful for studying the effects of other drugs on the central nervous system. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, DMBA also has some limitations. It is a controlled substance and requires special permits to be used in research. It is also a potent psychostimulant and may have adverse effects on researchers who handle it.

将来の方向性

There are several future directions for DMBA research. One potential application is in the development of new drugs for the treatment of neurological disorders. DMBA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential application is in the development of new psychostimulant drugs with fewer side effects than existing drugs. DMBA's mechanism of action may provide insights into the development of such drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMBA and its potential applications in various fields.

Conclusion:

DMBA is a potent psychostimulant that has been extensively studied for its potential applications in various fields. It is relatively easy to synthesize and purify, making it readily available for research purposes. DMBA has several advantages as a research tool, but also has some limitations. There are several future directions for DMBA research, including the development of new drugs for the treatment of neurological disorders and the development of new psychostimulant drugs with fewer side effects. Further research is needed to fully understand the biochemical and physiological effects of DMBA and its potential applications in various fields.

合成法

DMBA can be synthesized by the condensation of 3,4-dimethoxyphenylacetone with N-methyl-4-isopropylbenzylamine using reductive amination. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting product is then purified by recrystallization or chromatography.

科学的研究の応用

DMBA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been used as a research tool to study the effects of psychostimulants on the central nervous system and to investigate the mechanisms of action of other drugs. DMBA has also been used in medicinal chemistry research to develop new drugs for the treatment of neurological disorders such as ADHD and depression.

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-methyl-N-[(4-propan-2-ylphenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-16(2)19-9-6-18(7-10-19)15-22(3)13-12-17-8-11-20(23-4)21(14-17)24-5/h6-11,14,16H,12-13,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRBRXAQMZRKNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B4956073.png)

![2-fluoro-N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4956074.png)

![5,7-bis(difluoromethyl)-N-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4956077.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4956096.png)

![N-cyclopentyl-4,4,4-trifluoro-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)butanamide](/img/structure/B4956110.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4956141.png)

![5-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-methoxybenzamide](/img/structure/B4956154.png)